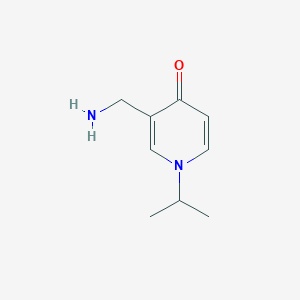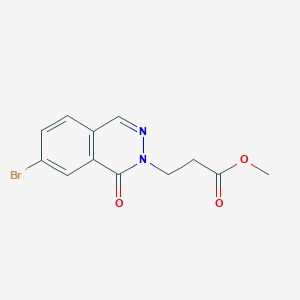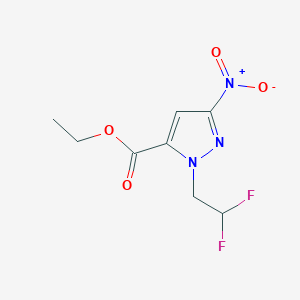
Ethyl 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-5-carboxylate is a compound of significant interest in the field of medicinal chemistry. The presence of the difluoroethyl group imparts unique physicochemical properties, making it a valuable candidate for various applications. This compound is characterized by its pyrazole ring, which is a common scaffold in many biologically active molecules.
准备方法
合成路线和反应条件
1-(2,2-二氟乙基)-3-硝基-1H-吡唑-5-羧酸乙酯的合成通常涉及在碱性条件下,将3-硝基-1H-吡唑-5-羧酸乙酯与2,2-二氟乙基溴反应。该反应通常在碱性条件下,例如碳酸钾的存在下,在非质子溶剂(如二甲基甲酰胺)中进行。反应混合物在室温下搅拌数小时,然后通过柱色谱分离得到所需产物。
工业生产方法
在工业规模上,该化合物的生产可能涉及连续流动化学技术,以提高效率和产率。使用自动化反应器和实时监控系统可以确保生产过程的质量和可扩展性。
化学反应分析
反应类型
1-(2,2-二氟乙基)-3-硝基-1H-吡唑-5-羧酸乙酯经历各种化学反应,包括:
氧化: 硝基可以通过在钯催化剂存在下使用氢气等还原剂还原为氨基。
取代: 乙酯基团可以通过酸性或碱性水解条件水解为羧酸。
亲核加成: 二氟乙基基团可以参与亲核加成反应,形成新的碳-碳或碳-杂原子键。
常用试剂和条件
氧化: 氢气,碳载钯。
取代: 氢氧化钠或盐酸用于水解。
亲核加成: 有机锂试剂或格氏试剂。
主要生成物
还原: 1-(2,2-二氟乙基)-3-氨基-1H-吡唑-5-羧酸乙酯。
水解: 1-(2,2-二氟乙基)-3-硝基-1H-吡唑-5-羧酸。
亲核加成: 各种取代的吡唑衍生物。
科学研究应用
1-(2,2-二氟乙基)-3-硝基-1H-吡唑-5-羧酸乙酯在科学研究中有多种应用:
医药化学: 它被用作合成潜在药物候选物的构建块,特别是在抗炎药和抗癌药的开发中。
生物学研究: 该化合物用于研究二氟乙基基团与生物靶标的相互作用,有助于设计更有效的药物。
材料科学: 其独特的特性使其成为开发具有特定电子或光学特性的先进材料的候选者。
作用机制
1-(2,2-二氟乙基)-3-硝基-1H-吡唑-5-羧酸乙酯的作用机制涉及其与特定分子靶标的相互作用。二氟乙基基团增强了化合物的亲脂性,使其能够轻松穿透细胞膜。进入细胞后,它可以与酶或受体相互作用,调节它们的活性。硝基可以发生生物还原,导致形成反应性中间体,可以与细胞成分相互作用,可能导致治疗效果。
相似化合物的比较
类似化合物
- 1-(2,2,2-三氟乙基)-3-硝基-1H-吡唑-5-羧酸乙酯
- 1-(2,2-二氟乙基)-3-氨基-1H-吡唑-5-羧酸乙酯
- 1-(2,2-二氟乙基)-3-硝基-1H-吡唑-4-羧酸乙酯
独特性
1-(2,2-二氟乙基)-3-硝基-1H-吡唑-5-羧酸乙酯的独特之处在于二氟乙基和硝基在吡唑环上的特定位置。这种独特的排列赋予了其独特的理化性质,例如增加的代谢稳定性和增强的与生物靶标的结合亲和力,使其成为药物开发和其他科学应用的宝贵化合物。
属性
分子式 |
C8H9F2N3O4 |
|---|---|
分子量 |
249.17 g/mol |
IUPAC 名称 |
ethyl 2-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylate |
InChI |
InChI=1S/C8H9F2N3O4/c1-2-17-8(14)5-3-7(13(15)16)11-12(5)4-6(9)10/h3,6H,2,4H2,1H3 |
InChI 键 |
IKMCQPUBCWEKPU-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC(=NN1CC(F)F)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-3-carboxylic acid](/img/structure/B11796988.png)
![3-Oxo-4-(P-tolyl)-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B11796993.png)
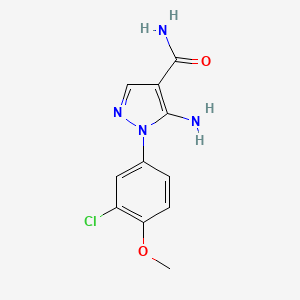
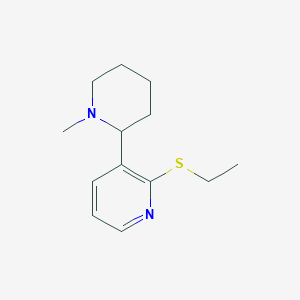




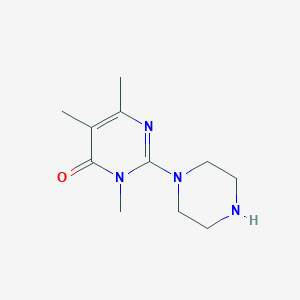

![3-Chloro-7-isopropoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11797045.png)
![5-Chloro-2-(4-chlorophenyl)oxazolo[5,4-B]pyridine](/img/structure/B11797053.png)
